molecular formula C10H18FNO4S B6151146 tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclopropyl}methyl)carbamate CAS No. 2168666-54-2

tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclopropyl}methyl)carbamate

Cat. No.: B6151146
CAS No.: 2168666-54-2
M. Wt: 267.3
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Description

tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclopropyl}methyl)carbamate is a complex organic compound that features a tert-butyl group, a fluorosulfonyl group, and a cyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclopropyl}methyl)carbamate typically involves multiple steps, starting with the preparation of the cyclopropyl intermediate. The fluorosulfonyl group is introduced through a sulfonylation reaction, and the tert-butyl carbamate is formed via a carbamation process. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclopropyl}methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide.

    Substitution: Nucleophilic substitution reactions can replace the fluorosulfonyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.

Major Products

Scientific Research Applications

tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclopropyl}methyl)carbamate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclopropyl}methyl)carbamate involves its interaction with molecular targets through its functional groups. The fluorosulfonyl group can form strong bonds with nucleophilic sites, while the cyclopropyl moiety provides rigidity to the molecule, influencing its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-({1-[(fluorosulfonyl)azetidin-3-yl]methyl}carbamate
  • tert-butyl N-({1-[(fluorosulfonyl)ethyl]cyclopropyl}methyl)carbamate

Uniqueness

tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclopropyl}methyl)carbamate is unique due to its combination of a fluorosulfonyl group and a cyclopropyl moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2168666-54-2

Molecular Formula

C10H18FNO4S

Molecular Weight

267.3

Purity

95

Origin of Product

United States

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